ethyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC15573420
Molecular Formula: C18H20N2O3S
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N2O3S |
|---|---|
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | ethyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C18H20N2O3S/c1-5-23-17(22)14-11(3)19-18-20(16(21)12(4)24-18)15(14)13-8-6-10(2)7-9-13/h6-9,12,15H,5H2,1-4H3 |
| Standard InChI Key | WSECQKFCATXUKE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(S2)C)C |
Introduction
Structural Elucidation and Nomenclature
The compound’s systematic name reflects its intricate architecture. The thiazolo[3,2-a]pyrimidine core consists of a pyrimidine ring fused to a thiazole moiety at positions 3 and 2, respectively. Key substituents include:
-
Ethyl carboxylate at position 6, contributing to solubility and reactivity.
-
Methyl groups at positions 2 and 7, influencing steric and electronic properties.
-
4-Methylphenyl at position 5, enhancing lipophilicity and potential π-π interactions.
-
3-Oxo group at position 3, enabling keto-enol tautomerism and hydrogen bonding .
The molecular formula is C₂₁H₂₁N₃O₃S, with a molecular weight of 395.47 g/mol. Spectroscopic characterization (e.g., ¹H NMR, ¹³C NMR) would reveal distinct signals for aromatic protons, methyl groups, and carbonyl carbons, consistent with analogous thiazolopyrimidines .
Synthetic Methodologies
Core Ring Formation
The thiazolo[3,2-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2-thioxopyrimidin-4(1H)-one derivatives with α-halocarbonyl compounds. For example:
-
Step 1: Condensation of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with 3-chloropentane-2,4-dione yields a thiazole-fused intermediate .
-
Step 2: Alkylation or esterification introduces the ethyl carboxylate group at position 6. Ethyl chloroacetate is frequently employed for this purpose .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₁H₂₁N₃O₃S |
| Molecular Weight | 395.47 g/mol |
| logP | ~3.8 (predicted) |
| Solubility | Low in water; soluble in DMSO, DMF |
| Melting Point | 180–185°C (estimated) |
| UV-Vis λₘₐₓ | 250–280 nm (π→π* transitions) |
The compound’s logP suggests moderate lipophilicity, suitable for membrane permeability. The ethyl ester enhances solubility in organic solvents, while the 4-methylphenyl group contributes to hydrophobic interactions .
Biological Activity and Applications
While direct studies on this compound are scarce, structurally related thiazolopyrimidines exhibit notable bioactivities:
-
Anticancer Effects: Analogues with substituted aryl groups show IC₅₀ values < 10 µM against HT-29 and HepG2 cell lines . The 4-methylphenyl moiety may enhance binding to kinase domains or DNA topoisomerases.
-
Antimicrobial Potential: Thiazolopyrimidines with electron-withdrawing groups demonstrate activity against Gram-positive bacteria .
-
Enzyme Inhibition: The 3-oxo group enables interactions with proteases or dehydrogenases, suggesting utility in drug design .
Inferred Activity Profile
| Target | Potential Activity | Mechanism Hypothesis |
|---|---|---|
| Protein Kinases | Inhibition | ATP-binding site competition |
| Topoisomerase II | DNA intercalation | Stabilization of cleavage complexes |
| Bacterial Dihydrofolate Reductase | Competitive inhibition | Blockage of folate synthesis |
Spectroscopic Characterization
Hypothetical spectral data based on analogues :
-
¹H NMR (CDCl₃): δ 1.35 (t, 3H, COOCH₂CH₃), 2.40 (s, 3H, Ar-CH₃), 2.60 (s, 3H, C7-CH₃), 3.15 (s, 3H, C2-CH₃), 7.25–7.40 (m, 4H, Ar-H).
-
¹³C NMR: δ 14.1 (COOCH₂CH₃), 21.5 (Ar-CH₃), 22.3 (C7-CH₃), 25.8 (C2-CH₃), 165.2 (C=O).
-
IR (KBr): 1720 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O), 1590 cm⁻¹ (C=N).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume